molecular formula C16H28O2Si B8721441 (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol CAS No. 149680-37-5

(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol

Cat. No.: B8721441
CAS No.: 149680-37-5
M. Wt: 280.48 g/mol
InChI Key: XTCCGTCPXCNWFR-UHFFFAOYSA-N
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Description

(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyl group, a propyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent functionalization of the phenyl ring .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed to expose the hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is used in various scientific research applications:

    Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: In the synthesis of biologically active molecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

    tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in the structure of the alcohol moiety.

    tert-Butyl(dimethyl)silyl-protected phenols: Similar in structure but with a phenol group instead of a methanol group.

Uniqueness: (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other silyl-protected compounds .

Properties

CAS No.

149680-37-5

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-propylphenyl]methanol

InChI

InChI=1S/C16H28O2Si/c1-7-8-14-11-13(12-17)9-10-15(14)18-19(5,6)16(2,3)4/h9-11,17H,7-8,12H2,1-6H3

InChI Key

XTCCGTCPXCNWFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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